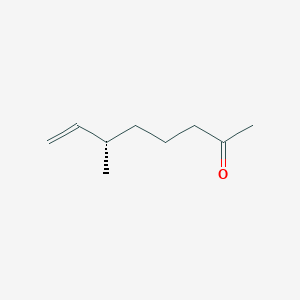
(6S)-6-Methyloct-7-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6S)-6-Methyloct-7-en-2-one is a chemical compound that belongs to the family of ketones. It is also known as (S)-(+)-6-Methyloct-7-en-2-one or (S)-(+)-Moskone. It is used in the fragrance industry as a flavoring agent due to its pleasant scent. However, recent scientific research has revealed its potential use in the field of medicine and biochemistry.
作用機序
The mechanism of action of (6S)-6-Methyloct-7-en-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
生化学的および生理学的効果
(6S)-6-Methyloct-7-en-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it has antibacterial and antifungal properties. It has also been shown to have anti-inflammatory properties. In vivo studies have shown that it can improve cognitive function and memory in animals.
実験室実験の利点と制限
One advantage of using (6S)-6-Methyloct-7-en-2-one in lab experiments is its availability. It can be easily synthesized and is relatively inexpensive. Another advantage is its stability. It is stable under normal lab conditions and does not require special storage or handling. However, one limitation is its low solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions.
将来の方向性
There are several future directions for the study of (6S)-6-Methyloct-7-en-2-one. One area of research is its potential use as an anti-inflammatory agent. Further studies are needed to determine its efficacy and safety in humans. Another area of research is its potential use as a cognitive enhancer. Studies are needed to determine its mechanism of action and its effects on cognitive function in humans. Additionally, the antibacterial and antifungal properties of (6S)-6-Methyloct-7-en-2-one could be further explored for potential use in the development of new antibiotics.
合成法
(6S)-6-Methyloct-7-en-2-one can be synthesized through various methods. One of the most common methods is the oxidation of (6S)-6-Methyloct-5-en-2-one using potassium permanganate or sodium hypochlorite. Another method involves the reaction of (6S)-6-Methyloct-5-en-2-one with hydrogen peroxide and a catalyst such as platinum or palladium. The yield of the synthesis method depends on the purity of the starting material and the reaction conditions.
科学的研究の応用
(6S)-6-Methyloct-7-en-2-one has been studied for its potential use in various fields. In the field of medicine, it has been shown to have antibacterial and antifungal properties. It has also been studied for its potential use as an anti-inflammatory agent. In the field of biochemistry, it has been studied for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
特性
CAS番号 |
151598-87-7 |
|---|---|
製品名 |
(6S)-6-Methyloct-7-en-2-one |
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
(6S)-6-methyloct-7-en-2-one |
InChI |
InChI=1S/C9H16O/c1-4-8(2)6-5-7-9(3)10/h4,8H,1,5-7H2,2-3H3/t8-/m1/s1 |
InChIキー |
AQWAXHULODKDEJ-MRVPVSSYSA-N |
異性体SMILES |
C[C@@H](CCCC(=O)C)C=C |
SMILES |
CC(CCCC(=O)C)C=C |
正規SMILES |
CC(CCCC(=O)C)C=C |
同義語 |
7-Octen-2-one, 6-methyl-, (S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




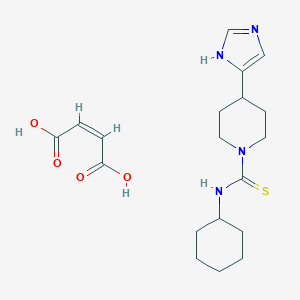
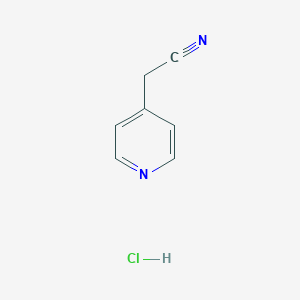
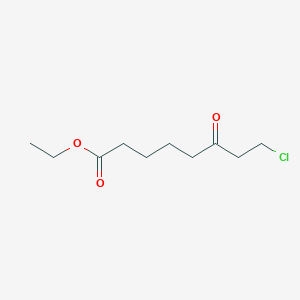

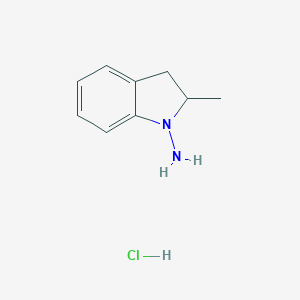
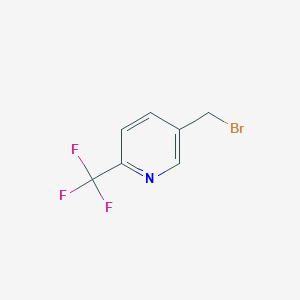
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)

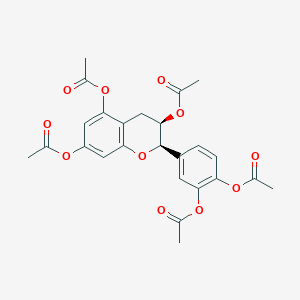
![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)


![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)